Defluor-Atorvastatin-Acetonid-tert-Butylester
Übersicht
Beschreibung
Defluoro Atorvastatin Acetonide tert-Butyl Ester is a chemical compound with the molecular formula C40H48N2O5 and a molecular weight of 636.82 g/mol . It is an intermediate in the preparation of impurities related to Atorvastatin, a widely used statin for lowering cholesterol levels . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
Defluoro Atorvastatin Acetonide tert-Butyl Ester is primarily used in scientific research to study the synthesis and properties of Atorvastatin impurities . Its applications extend to:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy of measurements and analyses.
Biology: Employed in studies investigating the biological activity and metabolism of statins.
Medicine: Utilized in research focused on understanding the pharmacokinetics and pharmacodynamics of statins.
Industry: Applied in the development and quality control of pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Defluoro Atorvastatin Acetonide tert-Butyl Ester involves multiple synthetic steps. One common method includes the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The reaction conditions typically involve ambient temperatures and specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Defluoro Atorvastatin Acetonide tert-Butyl Ester is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Defluoro Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wirkmechanismus
The mechanism of action of Defluoro Atorvastatin Acetonide tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of Atorvastatin impurities. Atorvastatin itself is a hydroxymethylglutaryl-coenzyme A reductase inhibitor, which lowers lipid levels by inhibiting the endogenous production of cholesterol in the liver . The molecular targets and pathways involved include the inhibition of hydroxymethylglutaryl-coenzyme A reductase, leading to reduced cholesterol synthesis and increased uptake of low-density lipoprotein by the liver .
Vergleich Mit ähnlichen Verbindungen
Defluoro Atorvastatin Acetonide tert-Butyl Ester can be compared to other similar compounds, such as:
Atorvastatin: The parent compound, widely used as a statin for lowering cholesterol levels.
Fluoro Atorvastatin Acetonide tert-Butyl Ester: A similar compound with a fluorine atom, used in similar research applications.
Hydroxy Atorvastatin Acetonide tert-Butyl Ester: Another related compound with a hydroxyl group, used in studies of statin metabolism.
The uniqueness of Defluoro Atorvastatin Acetonide tert-Butyl Ester lies in its specific structural modifications, which make it a valuable intermediate in the synthesis of Atorvastatin impurities .
Biologische Aktivität
Defluoro Atorvastatin Acetonide tert-Butyl Ester is a derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Defluoro Atorvastatin Acetonide tert-Butyl Ester has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 636.83 g/mol |
CAS Number | 125971-95-1 |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 678.0 ± 55.0 °C at 760 mmHg |
Melting Point | 144-148 °C |
This compound serves as an important intermediate in the synthesis of atorvastatin salts, which are utilized in various pharmaceutical formulations .
Atorvastatin and its derivatives, including Defluoro Atorvastatin Acetonide tert-Butyl Ester, primarily function as competitive inhibitors of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood while increasing high-density lipoprotein (HDL) cholesterol levels .
Biological Activity and Effects
Research indicates that Defluoro Atorvastatin Acetonide tert-Butyl Ester exhibits several biological activities:
- Cholesterol Lowering : Similar to atorvastatin, this compound has demonstrated efficacy in reducing serum LDL cholesterol levels, making it a potential candidate for managing hyperlipidemia .
- Anti-inflammatory Properties : Studies suggest that atorvastatin derivatives may exert anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .
- Antioxidant Activity : There is evidence indicating that atorvastatin can reduce oxidative stress markers, contributing to its cardioprotective effects .
Case Studies and Research Findings
-
Cholesterol Reduction Study :
A clinical trial involving atorvastatin showed significant reductions in LDL levels among participants treated with the drug compared to a placebo group. The study highlighted the effectiveness of atorvastatin derivatives in lipid management . -
Inflammation Modulation :
In vitro studies have demonstrated that atorvastatin can inhibit the expression of pro-inflammatory cytokines. This suggests that Defluoro Atorvastatin Acetonide tert-Butyl Ester may also have similar properties, potentially aiding in the treatment of inflammatory diseases . -
Oxidative Stress Reduction :
Research has indicated that atorvastatin reduces markers of oxidative stress in patients with cardiovascular disease, which may extend to its derivatives like Defluoro Atorvastatin Acetonide tert-Butyl Ester .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N2O5/c1-27(2)36-35(38(44)41-30-21-15-10-16-22-30)34(28-17-11-8-12-18-28)37(29-19-13-9-14-20-29)42(36)24-23-31-25-32(46-40(6,7)45-31)26-33(43)47-39(3,4)5/h8-22,27,31-32H,23-26H2,1-7H3,(H,41,44)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDCRTVBGYCHGP-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675660 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-91-1 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.